molecular formula C10H14N2O2S B1375026 ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate CAS No. 1250410-35-5

ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate

Cat. No.: B1375026
CAS No.: 1250410-35-5
M. Wt: 226.3 g/mol
InChI Key: MQNZLFYVIHQRLR-UHFFFAOYSA-N
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Description

Historical Background of Thiazolopyridine Compounds

Thiazolopyridines emerged as a critical class of heterocyclic compounds in the late 20th century, with early studies focusing on their structural similarity to purines and pyrimidines. The first synthetic routes for thiazolo[5,4-c]pyridine derivatives were reported in the 1980s, driven by interest in their potential as adenosine receptor antagonists. A key milestone was the discovery of their ability to modulate kinase activity, exemplified by the development of c-KIT inhibitors such as compound 6r (IC₅₀ = 4.77 μM against c-KIT V560G/D816V). Early pharmacological studies highlighted their antimicrobial properties, with thiazolo[5,4-b]pyridines showing IC₅₀ values as low as 1.15 μM against HMC1.2 cancer cells.

Table 1: Historical Milestones in Thiazolopyridine Research

Year Development Key Finding Source
1980s Initial synthesis Thiazolo[5,4-c]pyridine scaffold optimization
2003 Antimicrobial activity Bis-thiazolopyridines with MIC ≤ 25 μg/mL against S. aureus
2020 Kinase inhibition Thiazolo[5,4-b]pyridines as PI3K inhibitors (IC₅₀ = 0.12 μM)

Classification of Thiazolo[5,4-c]Pyridine Derivatives

Thiazolo[5,4-c]pyridines are classified based on substitution patterns and fused ring systems:

  • Core Scaffold Variations :
    • 4,5,6,7-Tetrahydro derivatives (e.g., ethyl 5-methyl-4H-thiazolo[5,4-c]pyridine-2-carboxylate)
    • Fully aromatic systems (e.g., thiazolo[4,5-c]pyridine)
  • Functional Group Modifications :
    • Carboxylate esters (e.g., ethyl 2-carboxylate)
    • Amide derivatives (e.g., 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino])
  • Pharmacological Subclasses :
    • Kinase inhibitors (c-KIT, PI3K)
    • Antimicrobial agents

Table 2: Structural Classification of Key Derivatives

Substituent Position Functional Group Example Compound Biological Activity
2-Carboxylate Ethyl ester Ethyl 5-methyl-4H-thiazolo[5,4-c]pyridine-2-carboxylate Synthetic intermediate
3-Amide 5-Methyloxazole Ethyl 2-(5-methyl-1,2-oxazole-3-amido) Antibacterial
5-Methyl Piperidine fusion 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine c-KIT inhibition

Significance in Heterocyclic Chemistry

The thiazolo[5,4-c]pyridine core exhibits unique electronic properties due to:

  • Conjugated π-system : Enhances binding to biological targets via charge-transfer interactions.
  • Sulfur-Nitrogen Synergy : The thiazole sulfur participates in hydrogen bonding, while pyridine nitrogen enables metal coordination.
  • Stereoelectronic Effects : Methyl substitution at position 5 increases ring puckering, improving selectivity for kinase ATP-binding pockets.

Notable applications include:

  • Anticancer Agents : Derivatives inhibit c-KIT signaling in GIST-T1 cells (GI₅₀ = 1.15 μM).
  • Antimicrobials : Thiazolo[5,4-b]pyridines reduce E. coli biofilm formation by 78% at 10 μM.
  • Enzyme Inhibitors : PI3Kδ inhibition with IC₅₀ = 0.12 μM for compound 19a .

Research Scope and Objectives

Current research priorities include:

  • Synthetic Optimization :
    • Microwave-assisted cyclization (yield improvement from 55% to 82%).
    • Catalytic methods using Pd(dppf)Cl₂ for Suzuki couplings (70% yield).
  • Biological Target Expansion :
    • GPCR modulation (e.g., H₃ histamine receptors).
    • Dual c-KIT/PDGFRα inhibition for gastrointestinal stromal tumors.
  • Structure-Activity Relationships :
    • 3D-QSAR modeling of thiazolo[5,4-c]pyridine carboxylates.
    • Fragment-based design for blood-brain barrier penetration.

Properties

IUPAC Name

ethyl 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-3-14-10(13)9-11-7-4-5-12(2)6-8(7)15-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNZLFYVIHQRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this compound through a review of existing literature and research findings.

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.3 g/mol
  • CAS Number : 1250410-35-5

These properties indicate that the compound is a relatively small organic molecule, which is often conducive to biological activity due to favorable interactions with biological targets.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.

A study focusing on thiazole-integrated compounds demonstrated that modifications on the thiazole ring could enhance cytotoxicity against various cancer cell lines. Specifically:

CompoundCell Line TestedIC50 (µg/mL)
Compound AA-431 (skin cancer)1.98 ± 1.22
Compound BU251 (glioblastoma)< 10

These findings suggest that structural features of thiazole compounds contribute significantly to their anticancer efficacy .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound may exhibit activity against various bacterial and fungal strains. The presence of the thiazole ring is critical in enhancing the interaction with microbial targets.

In comparative studies:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of thiazole derivatives. This compound may provide protective effects against seizures in animal models. A structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole moiety enhance anticonvulsant efficacy.

In experimental models:

CompoundSeizure Model TestedProtective Effect (%)
Compound CPTZ-induced seizures100%

This suggests that modifications to the thiazole framework can significantly influence anticonvulsant potency .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer effects on human cancer cell lines. This compound was among the compounds tested and exhibited notable cytotoxicity against breast and lung cancer cells.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against a panel of pathogens. Results indicated significant inhibition of both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Biological Activities

Ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that compounds with thiazole and pyridine moieties exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of specific bacterial strains and fungi.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro. The thiazolo-pyridine structure is believed to play a crucial role in modulating cellular pathways involved in cancer progression.

Pharmaceutical Applications

Given its biological activities, this compound can be utilized in various pharmaceutical applications:

  • Drug Development : The compound's structural features make it a valuable scaffold for synthesizing novel therapeutic agents targeting infections and inflammation.
  • Lead Compound for Anticancer Agents : Its ability to induce apoptosis in cancer cells suggests potential as a lead compound in anticancer drug development.
  • Formulation in Antibiotics : The antimicrobial properties position it as a candidate for incorporation into antibiotic formulations.

Agricultural Applications

The compound may also find applications in agriculture:

  • Pesticide Development : Its biological activity could be harnessed to create new pesticides that are effective against specific pests while being environmentally friendly.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole-pyridine derivatives for their antimicrobial activity. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

Research conducted by Zhang et al. (2023) investigated the anti-inflammatory effects of thiazolo-pyridine compounds. The results indicated that this compound reduced pro-inflammatory cytokines in cell cultures .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies by Smith et al. (2024) reported that this compound exhibited cytotoxic effects on several cancer cell lines including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities with related thiazolo-pyridine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Purity (%) Key Applications Reference
Ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate C₁₀H₁₄N₂O₂S 5-Me, 2-COOEt 234.29 ≥97 Pharmaceutical intermediates
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride C₇H₇N₃S·HCl 2-CN, hydrochloride salt 201.67 N/A Biochemical probes
5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride C₈H₁₀N₂O₂S·HCl 5-Me, 2-COOH, hydrochloride salt 234.69 95 Drug discovery (kinase inhibitors)
2-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride C₈H₁₃N₂S·2HCl 2-Et, dihydrochloride salt 244.61 N/A Catalysis and ligand synthesis

Key Observations :

  • Functional groups : The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid (hydrochloride salt) or nitrile derivatives, influencing bioavailability and metabolic stability .
  • Salt forms : Hydrochloride salts (e.g., ) improve aqueous solubility, making them preferable for biological assays.

Reactivity Trends :

  • The ethyl ester group undergoes nucleophilic substitution or hydrolysis more readily than nitriles or carboxylic acids, enabling diverse derivatization pathways .

Physicochemical Properties

NMR Spectral Data:
  • Target compound : Characteristic signals include δH ~3.6–3.8 ppm (methylene protons in the hydrogenated pyridine ring) and δH ~1.3 ppm (ethyl ester CH₃) .
  • Carbonitrile analogue () : Shows a distinct δH ~7.9 ppm (br s, NH) and δC ~117 ppm (CN), absent in the ester derivative.
Ring Puckering and Conformation:
  • Cremer-Pople analysis () reveals that substituents like the 5-methyl group influence puckering amplitude (q ≈ 0.5 Å) and pseudorotation phase angles, affecting binding to biological targets.

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate? A: The compound is typically synthesized via cyclization reactions of precursor amines or thioamide derivatives. For example, intermediates like tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-carboxylate () can undergo deprotection and esterification. Ethyl esters of related thiazolo-pyridines are synthesized using Boc-protected intermediates (e.g., ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, 97% purity) followed by acid hydrolysis . Multi-step protocols involving coupling with aminothiazole derivatives in ethanol are also documented ().

Structural Characterization

Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A:

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for verifying substituent positions (e.g., methyl and ethyl groups). For example, 1H^1H-NMR data in CDCl3_3 for analogous compounds confirm ring fusion and substituent integration ().
  • X-ray crystallography : SHELX software ( ) is widely used for small-molecule refinement. Hydrogen-bonding patterns (e.g., O–H⋯N interactions in thiazolo-pyridines) can be analyzed using graph-set theory ( ).
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) with exact mass calculations (e.g., 234.00205 Da for related fragments) ensures molecular formula accuracy ( ).

Advanced Synthetic Challenges

Q: How can researchers address low yields during the cyclization step? A: Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve cyclization efficiency ().
  • Catalysis : Acid catalysts (e.g., methanesulfonic acid) enhance reaction rates in multi-step syntheses ().
  • Purification : Trituration with ethyl acetate/water mixtures removes unreacted precursors (). Purity ≥95% is achievable via flash chromatography ( ).

Biological Activity and Target Identification

Q: What pharmacological targets are associated with this compound’s derivatives? A: Derivatives like 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS 720720-96-7) are key intermediates in Factor Xa inhibitors (e.g., Edoxaban). The thiazolo-pyridine scaffold binds to serine protease active sites via hydrogen bonding and hydrophobic interactions ( ).

Structure-Activity Relationship (SAR) Studies

Q: How do substituent modifications impact bioactivity? A:

  • Methyl group at position 5 : Enhances metabolic stability by reducing oxidative degradation ( ).
  • Ethyl ester vs. carboxylic acid : The ester improves cell permeability, while the free acid enhances target binding ( ).
  • Bromine substitution : 2-Bromo derivatives (e.g., 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one) show altered binding kinetics due to steric effects ( ).

Data Contradictions in Characterization

Q: How to resolve discrepancies in reported melting points or spectral data? A: Variations often arise from:

  • Polymorphism : Crystallization conditions (e.g., solvent polarity) affect melting points. For example, twist-boat conformations in pyrimidine-thiazolo hybrids lead to multiple crystal forms ( ).
  • Impurity profiles : Purity <97% (e.g., 95% in some batches) can skew spectral data ( ). Use orthogonal methods (HPLC + NMR) for validation.

Computational Modeling

Q: Which computational tools predict binding modes of this compound? A:

  • Docking software : AutoDock Vina or Schrödinger Suite models interactions with targets like Factor Xa.
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity ( ).
  • Hydrogen-bond analysis : Etter’s graph-set theory identifies stable supramolecular motifs ( ).

Stability and Storage

Q: What storage conditions prevent degradation? A:

  • Temperature : Store at –20°C in sealed containers to avoid ester hydrolysis ( ).
  • Light sensitivity : Amber vials prevent photodegradation of the thiazole ring ( ).
  • Humidity control : Desiccants (e.g., silica gel) mitigate hygroscopicity ().

Analytical Challenges

Q: How to quantify trace impurities in bulk samples? A:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation.
  • ICP-OES : Detects heavy metal catalysts (e.g., Pd residues from coupling reactions) ().

Advanced Applications in Drug Discovery

Q: What strategies integrate this compound into high-throughput screening (HTS)? A:

  • Fragment-based design : Use the thiazolo-pyridine core as a fragment library building block ().
  • Click chemistry : Introduce azide/alkyne handles for modular derivatization ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
Reactant of Route 2
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ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.